N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of aminopyrimidines. This compound is characterized by its unique structure, which includes a thiophene ring, a carboxamide group, and a pyrimidine ring substituted with a methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the amino and methylphenyl groups, and the coupling with the thiophene-2-carboxamide moiety. The key steps in the synthesis may include:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving suitable precursors such as benzylidene acetones and ammonium thiocyanates.
Introduction of Substituents: The amino and methylphenyl groups are introduced through nucleophilic substitution reactions.
Coupling with Thiophene-2-carboxamide: The final step involves coupling the substituted pyrimidine with thiophene-2-carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methylphen
Properties
Molecular Formula |
C23H21N5OS |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H21N5OS/c1-15-5-7-17(8-6-15)26-21-14-22(25-16(2)24-21)27-18-9-11-19(12-10-18)28-23(29)20-4-3-13-30-20/h3-14H,1-2H3,(H,28,29)(H2,24,25,26,27) |
InChI Key |
VCFLEAVPLXUIKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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